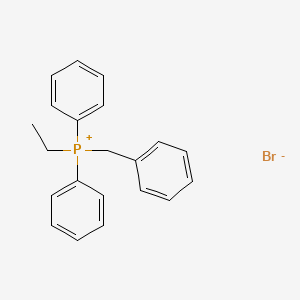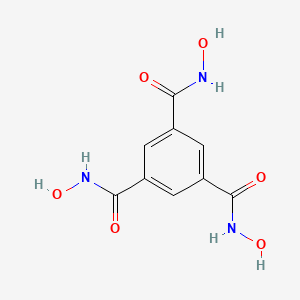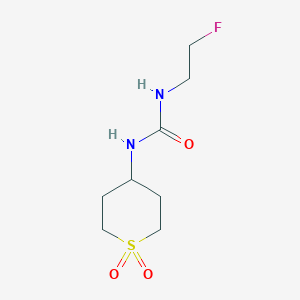
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is a compound that contains a phosphonium cation with ethyl, diphenyl, and phenylmethyl groups, paired with a bromide anion. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction involves the nucleophilic attack of the phosphorus atom on the carbon atom of the alkyl halide, resulting in the formation of the phosphonium salt. For example, the reaction of triphenylphosphine with ethyl bromide can yield the desired phosphonium salt .
Industrial Production Methods
Industrial production of phosphonium salts typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and temperature control are crucial in these processes to manage the reactivity and stability of the intermediates and final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide primarily undergoes nucleophilic substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The ylide formation involves the deprotonation of the phosphonium salt by a strong base, such as butyl lithium .
Common Reagents and Conditions
Reagents: Strong bases like butyl lithium, sodium hydride, or potassium tert-butoxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with moisture or oxygen.
Major Products
The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Aplicaciones Científicas De Investigación
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction.
Biology: Phosphonium salts have been studied for their potential antimicrobial properties.
Industry: Used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The primary mechanism of action for phosphonium, ethyldiphenyl(phenylmethyl)-, bromide in the Wittig reaction involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
Phosphonium, ethyldiphenyl(phenylmethyl)-, bromide can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium bromide: Similar in structure but with four phenyl groups attached to the phosphorus atom.
Tetramethylphosphonium bromide: Contains four methyl groups instead of phenyl groups.
Triphenylphosphonium methylide: An ylide used in the Wittig reaction, similar in reactivity but with different substituents.
The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the ylide formed in the Wittig reaction.
Propiedades
Número CAS |
32264-10-1 |
|---|---|
Fórmula molecular |
C21H22BrP |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
benzyl-ethyl-diphenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-22(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BULAAWPTZIUWMG-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)



![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)



![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)



